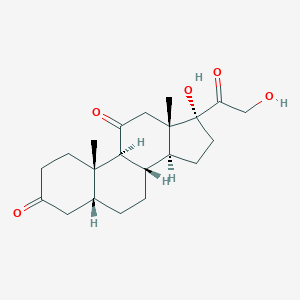

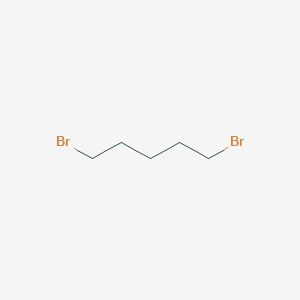

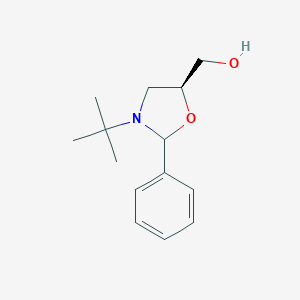

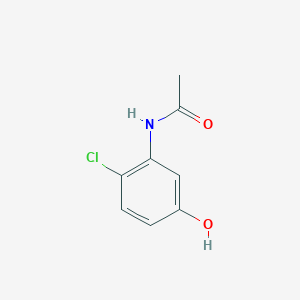

![molecular formula C27H44O3 B145616 (1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hidroxi-6-metilheptan-2-il]-10,13-dimetil-2,3,4,9,11,12,14,15,16,17-decahidro-1H-ciclopenta[a]fenantreno-1,3-diol CAS No. 168609-17-4](/img/structure/B145616.png)

(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hidroxi-6-metilheptan-2-il]-10,13-dimetil-2,3,4,9,11,12,14,15,16,17-decahidro-1H-ciclopenta[a]fenantreno-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol, also known as (1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol, is a useful research compound. Its molecular formula is C27H44O3 and its molecular weight is 416.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de Medicamentos

Se ha encontrado que los compuestos con estructuras similares son inhibidores potentes y selectivos con posibles aplicaciones en el tratamiento de enfermedades como la osteoartritis al dirigirse a las agrecanasas .

Síntesis de Carbohidratos Complejos

Los compuestos relacionados sirven como bloques de construcción para la síntesis de carbohidratos complejos, que son esenciales en varios procesos biológicos .

Investigación sobre el Cáncer

Se sabe que algunos compuestos estructuralmente similares activan la ferroptosis, un tipo de muerte celular, que se está investigando por su selectividad hacia las células cancerosas que portan RAS oncogénico .

Mecanismo De Acción

Target of Action

The primary target of this compound is Glutathione Peroxidase 4 (GPx4) . GPx4 is an enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .

Mode of Action

The compound interacts with GPx4 and inhibits its activity . This inhibition leads to an increase in lipid peroxidase levels, which can induce a type of cell death known as ferroptosis . Ferroptosis is a form of programmed cell death that is distinct from apoptosis, necrosis, and autophagy and is characterized by the iron-dependent accumulation of lipid peroxides .

Biochemical Pathways

The inhibition of GPx4 disrupts the normal biochemical pathways that protect cells from oxidative damage. This disruption leads to an increase in lipid peroxidase levels, which can cause damage to cell membranes and other structures, leading to cell death . Additionally, the compound also blocks the activation of the mammalian target of rapamycin (mTOR) signaling pathway through interactions with GPX4 .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 2 mg/ml . This solubility suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of the compound’s action is the induction of ferroptosis, a type of cell death characterized by the iron-dependent accumulation of lipid peroxides . This can lead to the death of cancer cells, making the compound a potential therapeutic agent for the treatment of certain types of cancer .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of iron is necessary for the induction of ferroptosis . Additionally, the compound’s stability may be affected by storage conditions. It is recommended to store the compound at a temperature of -20°C .

Propiedades

IUPAC Name |

(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(7-6-13-25(2,3)30)21-10-11-22-20-9-8-18-15-19(28)16-24(29)27(18,5)23(20)12-14-26(21,22)4/h8-9,17,19,21-24,28-30H,6-7,10-16H2,1-5H3/t17-,19-,21-,22+,23-,24+,26-,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTFRKKCCDVVGE-LFZXKFQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.